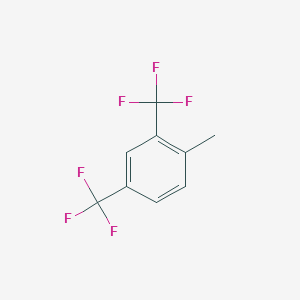

2,4-Bis(trifluoromethyl)toluene

説明

Synthesis Analysis

The synthesis of compounds similar to 2,4-Bis(trifluoromethyl)toluene often involves coupling reactions. For instance, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Another method involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis

The molecular structure of 2,4-Bis(trifluoromethyl)toluene is represented by the formula C9H6F6. The InChI code for this compound is 1S/C9H6F6/c1-5-2-3-6(8(10,11)12)4-7(5)9(13,14)15/h2-4H,1H3 .科学的研究の応用

Application in Pharmaceuticals

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry .

Summary of the Application

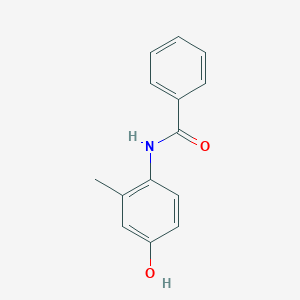

Trifluoromethyl group-containing compounds are widely used in the development of new drugs . The trifluoromethyl group is often incorporated into potential drug molecules due to its ability to enhance the pharmacological properties of the compounds .

Methods of Application or Experimental Procedures

The trifluoromethyl group is incorporated into potential drug molecules during the synthesis process . For example, the mechanism for producing selinexor, a drug used in cancer treatment, begins with 3,5-bis(trifluoromethyl)benzonitrile . The benzonitrile is hydrolyzed with K2CO3 in the presence of 30% H2O2 to obtain 3,5-bis(trifluoromethyl)benzamide, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .

Results or Outcomes Obtained

The incorporation of the trifluoromethyl group into drug molecules has led to the development of numerous FDA-approved drugs over the past 20 years . These drugs have been used to treat various diseases and disorders .

Application in Frustrated Lewis Pairs

Specific Scientific Field

The specific scientific field is Chemistry , specifically the study of Frustrated Lewis Pairs (FLPs) .

Summary of the Application

Tris{bis(trifluoromethyl)phenyl}borane isomers, including the 2,4-substituted isomer, have been studied as the acidic component of Frustrated Lewis Pairs . FLPs have found applications as catalysts or mediators for a variety of reactions .

Methods of Application or Experimental Procedures

The synthesis of tris{2,4-bis(trifluoromethyl)phenyl}borane has been reported . The isomers of tris{bis(trifluoromethyl)phenyl}borane have been used to study the combined electrochemical-frustrated Lewis pair activation of H2 .

Results or Outcomes Obtained

While the 3,5-substituted isomer is known to heterolytically cleave H2 to generate a bridging-hydride, ortho-substituents in the 2,4- and 2,5-isomers quench such reactivity .

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field is Organic Synthesis .

Summary of the Application

Trifluoromethyl-substituted aromatic compounds, such as “2,4-Bis(trifluoromethyl)toluene”, have broad applications as intermediates or building blocks for various chemicals .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis process of various chemicals, including crop protection chemicals, insecticides, pharmaceuticals, and dyes .

Results or Outcomes Obtained

The use of these compounds in organic synthesis has led to the development of a wide range of chemicals with various applications .

Application in Electrochemical-Frustrated Lewis Pairs

Specific Scientific Field

The specific scientific field is Chemistry , specifically the study of Electrochemical-Frustrated Lewis Pairs (EFLPs) .

Summary of the Application

Three structural isomers of tris{bis(trifluoromethyl)phenyl}borane have been studied as the acidic component of frustrated Lewis pairs . EFLPs have found applications as catalysts or mediators for a variety of reactions .

Results or Outcomes Obtained

Application as a Solvent

Specific Scientific Field

The specific scientific field is Organic Chemistry .

Summary of the Application

Trifluorotoluene, which includes “2,4-Bis(trifluoromethyl)toluene”, is used as a specialty solvent in organic synthesis .

Methods of Application or Experimental Procedures

Trifluorotoluene is used in standard acylation, tosylation, and silylation reactions . It is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .

Results or Outcomes Obtained

Replacing dichloromethane is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C it has a higher boiling point than dichloromethane, which has a boiling point of 40 °C .

Safety And Hazards

2,4-Bis(trifluoromethyl)toluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

1-methyl-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)4-7(5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUGZLUAUOIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373510 | |

| Record name | 2,4-Bis(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(trifluoromethyl)toluene | |

CAS RN |

136664-96-5 | |

| Record name | 2,4-Bis(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136664-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。